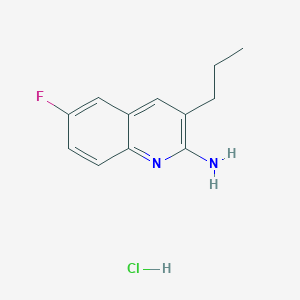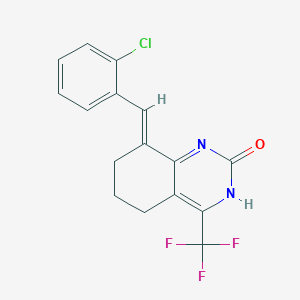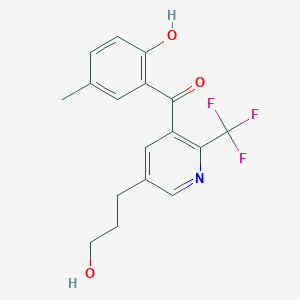
3-(5-Methyl-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Methyl-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Introduction of Functional Groups: The methyl, hydroxybenzoyl, hydroxypropyl, and trifluoromethyl groups are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.
化学反应分析
Types of Reactions
3-(5-Methyl-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridine can undergo several types of chemical reactions:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Various substitution reactions can occur at the pyridine ring or the benzoyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(5-Methyl-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridine would depend on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or other proteins.
Pathways Involved: The compound could modulate biochemical pathways, such as signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
- 3-(5-Methyl-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-2-methylpyridine
- 3-(5-Methyl-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-2-chloropyridine
Uniqueness
3-(5-Methyl-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties, such as lipophilicity, metabolic stability, and biological activity.
属性
分子式 |
C17H16F3NO3 |
|---|---|
分子量 |
339.31 g/mol |
IUPAC 名称 |
(2-hydroxy-5-methylphenyl)-[5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C17H16F3NO3/c1-10-4-5-14(23)12(7-10)15(24)13-8-11(3-2-6-22)9-21-16(13)17(18,19)20/h4-5,7-9,22-23H,2-3,6H2,1H3 |
InChI 键 |
DCJRQONZPMBYRG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=C(N=CC(=C2)CCCO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)
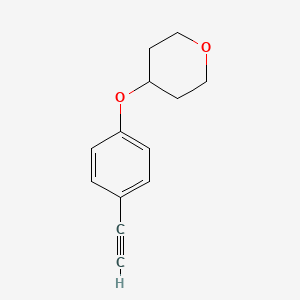
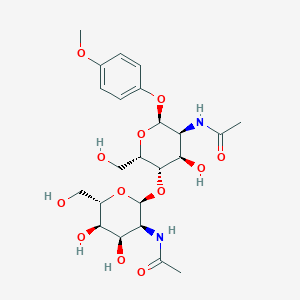
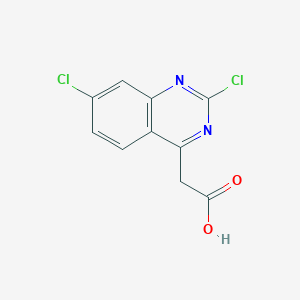
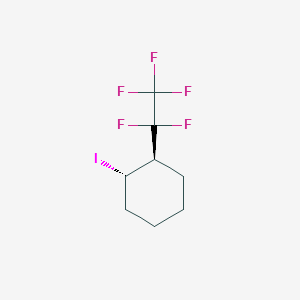
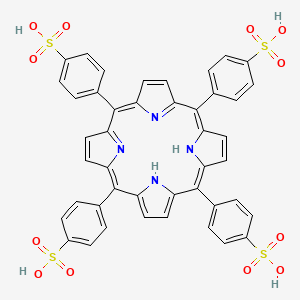

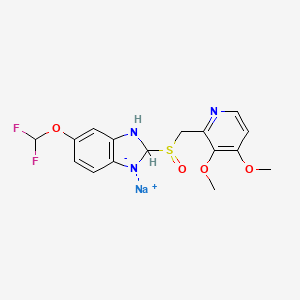
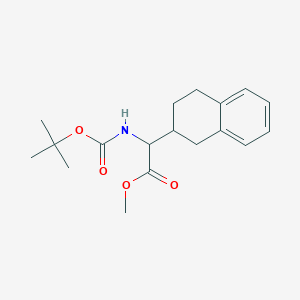

![2-(2-Ethanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721398.png)
![3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[E]-pyrimidine-[3,2-B]-pyrazole](/img/structure/B13721401.png)
